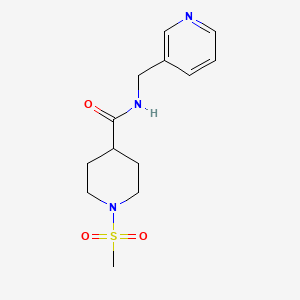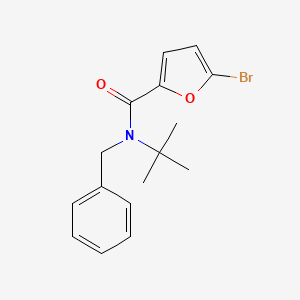![molecular formula C10H14N4O3 B5844098 4-[2-(1-methyl-4-nitro-1H-pyrazol-5-yl)vinyl]morpholine](/img/structure/B5844098.png)
4-[2-(1-methyl-4-nitro-1H-pyrazol-5-yl)vinyl]morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[2-(1-methyl-4-nitro-1H-pyrazol-5-yl)vinyl]morpholine is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. This compound has been synthesized using different methods and has shown promising results in scientific studies.
Mechanism of Action
The mechanism of action of 4-[2-(1-methyl-4-nitro-1H-pyrazol-5-yl)vinyl]morpholine has not been fully elucidated. However, it has been suggested that this compound may act by inhibiting the activity of certain enzymes involved in cancer cell proliferation.
Biochemical and Physiological Effects:
Studies have shown that 4-[2-(1-methyl-4-nitro-1H-pyrazol-5-yl)vinyl]morpholine has a cytotoxic effect on cancer cells. This compound has also been shown to induce apoptosis in cancer cells. In addition, 4-[2-(1-methyl-4-nitro-1H-pyrazol-5-yl)vinyl]morpholine has been shown to have anti-inflammatory and analgesic effects.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 4-[2-(1-methyl-4-nitro-1H-pyrazol-5-yl)vinyl]morpholine in lab experiments is its versatility as a reagent for the synthesis of various compounds. However, one of the limitations of using this compound is its cytotoxicity, which requires caution in handling and disposal.
Future Directions
There are several future directions for the research on 4-[2-(1-methyl-4-nitro-1H-pyrazol-5-yl)vinyl]morpholine. One direction is the development of more efficient and cost-effective synthesis methods. Another direction is the exploration of the potential applications of this compound in other fields such as agriculture and environmental science. Additionally, further studies are needed to fully elucidate the mechanism of action of 4-[2-(1-methyl-4-nitro-1H-pyrazol-5-yl)vinyl]morpholine and its potential as a drug candidate for the treatment of cancer and other diseases.
Synthesis Methods
The synthesis of 4-[2-(1-methyl-4-nitro-1H-pyrazol-5-yl)vinyl]morpholine has been described in the literature using different methods. One of the most common methods involves the reaction of 1-methyl-4-nitro-1H-pyrazole-5-carbaldehyde with morpholine in the presence of a base and a catalyst. The resulting product is then treated with vinyl magnesium bromide to obtain 4-[2-(1-methyl-4-nitro-1H-pyrazol-5-yl)vinyl]morpholine.
Scientific Research Applications
4-[2-(1-methyl-4-nitro-1H-pyrazol-5-yl)vinyl]morpholine has been studied for its potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, this compound has shown promising results as a potential drug candidate for the treatment of cancer and other diseases. In materials science, 4-[2-(1-methyl-4-nitro-1H-pyrazol-5-yl)vinyl]morpholine has been used as a building block for the synthesis of functional materials. In organic synthesis, this compound has been used as a versatile reagent for the synthesis of various compounds.
properties
IUPAC Name |
4-[(E)-2-(2-methyl-4-nitropyrazol-3-yl)ethenyl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N4O3/c1-12-9(10(8-11-12)14(15)16)2-3-13-4-6-17-7-5-13/h2-3,8H,4-7H2,1H3/b3-2+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDURESZCUMGJOR-NSCUHMNNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)[N+](=O)[O-])C=CN2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=C(C=N1)[N+](=O)[O-])/C=C/N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B5844031.png)



![methyl 4-methyl-3-(2-{1-[4-(trifluoromethoxy)phenyl]ethylidene}hydrazino)-2-thiophenecarboxylate](/img/structure/B5844054.png)

![2-[(1-allyl-1H-tetrazol-5-yl)thio]-N-(4-bromophenyl)acetamide](/img/structure/B5844069.png)

![ethyl 1-{2-[(4-methoxy-2-nitrophenyl)amino]-2-oxoethyl}-4-piperidinecarboxylate](/img/structure/B5844077.png)



![N-cyclohexyl-N'-[1-(4-fluorobenzyl)-1H-pyrazol-4-yl]thiourea](/img/structure/B5844110.png)